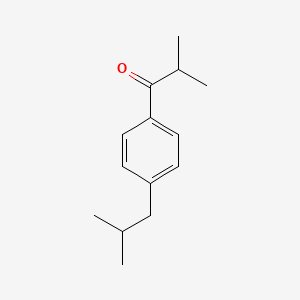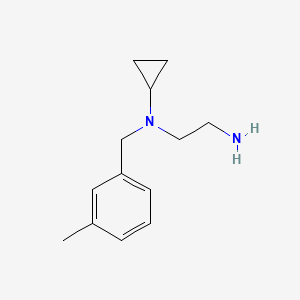
N*1*-Cyclopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-Cyclopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amino groups attached to an alkane chain. This compound features a cyclopropyl group and a 4-methyl-benzyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of the 4-Methyl-Benzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with a methyl group in the presence of a Lewis acid catalyst.
Formation of the Ethane-1,2-Diamine Backbone: The ethane-1,2-diamine backbone can be synthesized through a reductive amination reaction, where an aldehyde or ketone reacts with ammonia or a primary amine in the presence of a reducing agent.
Industrial Production Methods
In an industrial setting, the production of N1-Cyclopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino groups are converted to nitro groups or other oxidized forms.
Reduction: Reduction reactions can convert the amino groups to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may yield amines.
科学的研究の応用
N1-Cyclopropyl-N1
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the production of specialty chemicals or materials.
作用機序
The mechanism by which N1-Cyclopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
- N1-Cyclopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine : Features a cyclopropyl group and a 4-methyl-benzyl group.
- N1-Cyclopropyl-N1-(4-chloro-benzyl)-ethane-1,2-diamine : Similar structure but with a chloro group instead of a methyl group.
- N1-Cyclopropyl-N1-(4-methyl-phenyl)-ethane-1,2-diamine : Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
N1-Cyclopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine is unique due to the presence of both a cyclopropyl group and a 4-methyl-benzyl group
特性
IUPAC Name |
N'-cyclopropyl-N'-[(4-methylphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-2-4-12(5-3-11)10-15(9-8-14)13-6-7-13/h2-5,13H,6-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZGKJSVRYNJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCN)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[Ethyl-[(2-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846081.png)

![2-[(2-Chlorophenyl)methyl-methylazaniumyl]acetate](/img/structure/B7846092.png)
